
(Cyclohex-2-en-1-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohex-2-en-1-yl)methanethiol is an organic compound characterized by a cyclohexene ring with a methanethiol group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-2-en-1-yl)methanethiol typically involves the reaction of cyclohexene with methanethiol under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the methanethiol group to the cyclohexene ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-2-en-1-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methanethiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
(Cyclohex-2-en-1-yl)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohex-2-en-1-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: Similar in structure but lacks the methanethiol group.
Cyclohex-2-en-1-ol: Contains a hydroxyl group instead of a methanethiol group.
Cyclohex-2-en-1-ylmethanol: Similar structure with a methanol group instead of methanethiol.
Uniqueness
(Cyclohex-2-en-1-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C7H12S |
|---|---|
Molecular Weight |
128.24 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylmethanethiol |
InChI |
InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2 |
InChI Key |
YZLQZWYVPRASIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


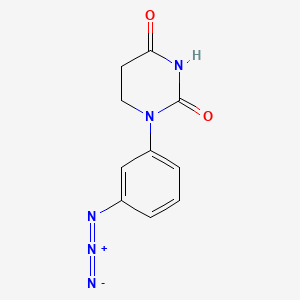
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
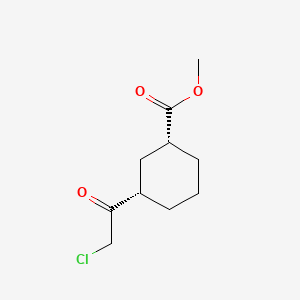
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
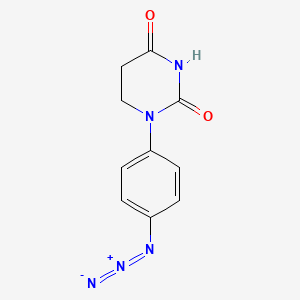
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
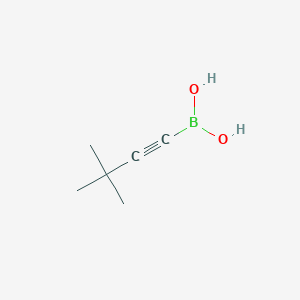
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid](/img/structure/B13465611.png)
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)

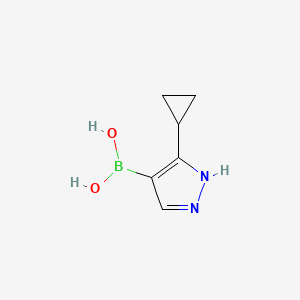
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
